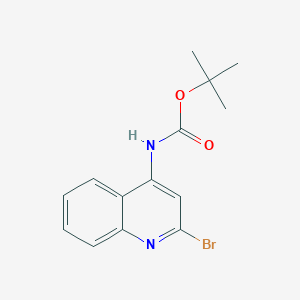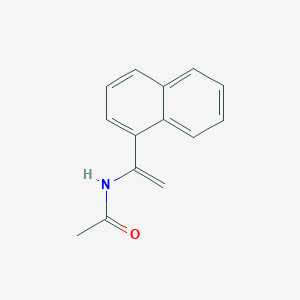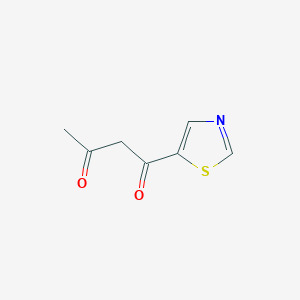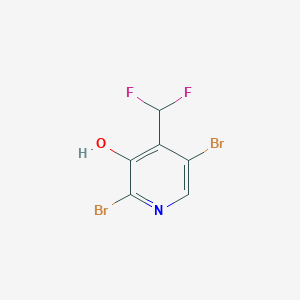
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol is a heterocyclic compound with the molecular formula C6H2Br2F2NO This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol typically involves the bromination of 4-(difluoromethyl)pyridin-3-ol. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process requires careful handling due to the reactivity of bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, utilizing advanced equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Utilized in reduction reactions.
Catalysts: Palladium or other metal catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-4-(trifluoromethyl)pyridine
- 3,5-Dibromo-4-pyridinol
- 3-Bromo-2-(difluoromethyl)pyridin-4-ol
Uniqueness
2,5-Dibromo-4-(difluoromethyl)pyridin-3-ol is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring. This configuration imparts distinct chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C6H3Br2F2NO |
|---|---|
Poids moléculaire |
302.90 g/mol |
Nom IUPAC |
2,5-dibromo-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3Br2F2NO/c7-2-1-11-5(8)4(12)3(2)6(9)10/h1,6,12H |
Clé InChI |
YCDUVHIDVAMDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Br)O)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
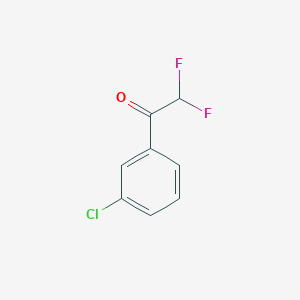

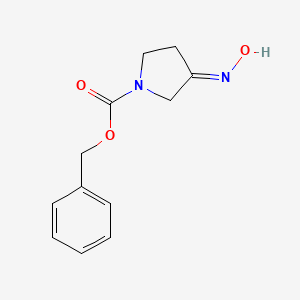
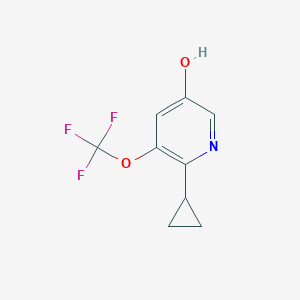


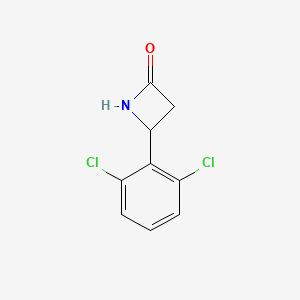

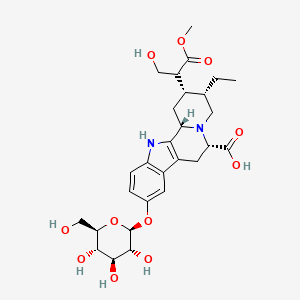
![benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
